![molecular formula C8H11NO3S B1583646 2-Amino-4,5-dimethylbenzenesulfonic acid CAS No. 56375-83-8](/img/structure/B1583646.png)
2-Amino-4,5-dimethylbenzenesulfonic acid
Overview
Description
“2-Amino-4,5-dimethylbenzenesulfonic acid” is a chemical compound with the CAS Number: 56375-83-8 . It appears as a slightly yellow to yellow, crystalline powder .
Molecular Structure Analysis
The molecular formula of “2-Amino-4,5-dimethylbenzenesulfonic acid” is C8H11NO3S . The molecular weight is 201.24 .
Physical And Chemical Properties Analysis
“2-Amino-4,5-dimethylbenzenesulfonic acid” is a slightly yellow to yellow, crystalline powder . The molecular formula is C8H11NO3S and the molecular weight is 201.24 .
Scientific Research Applications
Synthesis and Derivatives
2-Amino-4,5-dimethylbenzenesulfonic acid has been synthesized and utilized in various chemical processes. For instance, it can be obtained through the treatment of certain dimethylanilines with sulfuric acid or by the reaction of these compounds with amidosulfuric acid. Such processes are significant in the synthesis of sulfonated derivatives which have diverse applications in chemical research (Courtin & Tobel, 1980).
Coordination Chemistry
In coordination chemistry, 2-amino-4,5-dimethylbenzenesulfonic acid demonstrates unique properties. For example, its derivatives have been shown to form T-shaped coordination structures with silver ions, highlighting its potential in the synthesis of novel coordination compounds (Han & Li, 2007).
Kinetics and Mechanism of Hydrolysis
The kinetics and mechanism of hydrolysis of dimethylbenzenesulfonic acids, including compounds closely related to 2-amino-4,5-dimethylbenzenesulfonic acid, have been extensively studied. These studies provide crucial insights into the behavior of these compounds under various chemical conditions, which is vital for their application in different chemical processes (Smirnov & Vinnik, 1993).
Electropolymerization and Conductivity Studies
Research involving electropolymerization and conductivity studies of compounds related to 2-amino-4,5-dimethylbenzenesulfonic acid, such as the electrochemical polymerization of 2-aminobenzenesulfonic acid, has shown promising results. These studies contribute to the understanding of the material properties of these compounds and their potential applications in electronics or materials science (Fungaro, 2001).
Biomedical Research Applications
The compound and its related derivatives have also found applications in biomedical research, such as in the development of assays and analytical techniques. These applications demonstrate the versatility of 2-amino-4,5-dimethylbenzenesulfonic acid in various scientific fields (Brown, 1968).
properties
IUPAC Name |
2-amino-4,5-dimethylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROQUIUUGKYCQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204929 | |
Record name | 5-Amino-o-xylene-4-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-dimethylbenzenesulfonic acid | |
CAS RN |
56375-83-8 | |
Record name | 2-Amino-4,5-dimethylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56375-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-o-xylene-4-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-o-xylene-4-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40204929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-o-xylene-4-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the synthetic routes to obtain 2-amino-4,5-dimethylbenzenesulfonic acid described in the paper?
A1: The paper describes one method for synthesizing 2-amino-4,5-dimethylbenzenesulfonic acid []. This involves the sulfonation of 3,4-dimethylaniline (2) using sulfuric acid or amidosulfuric acid [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.